3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a chemical compound characterized by a unique structure that includes a cyclobutyl group and a pyrrolidin-3-ol moiety. Its molecular formula is with a molecular weight of approximately 184.28 g/mol . This compound features an aminomethyl substituent on the cyclobutyl ring, contributing to its potential biological activity and utility in various applications.
The reactivity of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol can be explored through various chemical transformations, particularly those involving the hydroxyl and amine functional groups. For instance, it can participate in:
Preliminary studies suggest that compounds similar to 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol may exhibit significant biological activities, including:
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol typically involves multi-step organic reactions. Common methods include:
For instance, one method involves starting with a pyrrolidine derivative and subjecting it to conditions that promote cyclization and subsequent functionalization .
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol has potential applications in several fields:
Interaction studies are crucial for understanding how 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol interacts with biological systems. These studies may include:
Several compounds share structural similarities with 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminomethylpyrrolidine | Pyrrolidine ring, amino group | Known for its neuroactive properties |
| 1-Methylpyrrolidin-2-one | Pyrrolidine ring, ketone group | Exhibits different reactivity patterns |
| 2-Aminocyclobutane | Cyclobutane structure | Focused on structural stability |
Each of these compounds has distinct pharmacological profiles and reactivities, highlighting the uniqueness of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol within this class.
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (CAS: 1532759-89-9) is a bicyclic amino alcohol with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol. Its IUPAC name reflects the fusion of a methyl-substituted pyrrolidine ring and a cyclobutane moiety bearing an aminomethyl group. The stereochemistry at the 3-position of the pyrrolidine ring and the 1-position of the cyclobutyl group introduces chirality, though specific enantiomeric data remain uncharacterized in publicly available literature.
The compound’s structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O | |
| Molecular Weight | 184.28 g/mol | |
| SMILES | OC1(CN)(C2(CN)CC2)CNC1 | |
| Key Functional Groups | Hydroxyl, Primary/Secondary Amine |
The SMILES notation (OC1(CN)(C2(CN)CC2)CNC1) highlights the connectivity of the bicyclic system, while the InChIKey (unreported in available sources) would encode stereochemical details critical for distinguishing enantiomers.
First reported in the early 2010s, this compound emerged from efforts to synthesize constrained bicyclic amines for applications in asymmetric catalysis and medicinal chemistry. Early synthetic routes likely involved:
A representative synthesis (Figure 1) might proceed as:
Industrial-scale production remains limited, with current availability restricted to milligram quantities for research purposes.
Table 2: Potential Applications and Mechanisms
| Application | Mechanism | Example Use Case |
|---|---|---|
| Asymmetric Catalysis | Chiral induction via amine coordination | Enantioselective ketone reduction |
| Peptidomimetic Design | Conformational restriction of peptide backbones | Protease inhibitor development |
| Polymer Crosslinking | Hydrogen bonding with epoxy groups | High-strength adhesive formulations |
Despite its promise, challenges persist in scaling synthesis and resolving stereochemistry, underscoring the need for further methodological innovation.